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Compound of Interest

Compound Name: Amuvatinib

Cat. No.: B1684542

Amuvatinib (also known as MP-470) is an orally bioavailable, multi-targeted tyrosine kinase
inhibitor that emerged as a promising anti-cancer agent.[1][2] This technical guide provides a
comprehensive overview of its discovery, mechanism of action, and clinical development, with
a focus on the experimental data and methodologies for researchers, scientists, and drug
development professionals.

Discovery and Initial Characterization

Amuvatinib, a synthetic carbothioamide, was identified as a potent inhibitor of multiple
receptor tyrosine kinases that are frequently dysregulated in various tumors.[2] It was
specifically designed to target mutant forms of c-Kit and platelet-derived growth factor receptor
alpha (PDGFRa).[3][4] Further characterization revealed its inhibitory activity against a broader
range of kinases, including c-MET, c-RET, and mutant forms of Flt3.[1][2] A key distinguishing
feature of Amuvatinib is its dual mechanism of action: in addition to kinase inhibition, it also
suppresses the DNA repair protein Rad51, a critical component of the homologous
recombination pathway.[1][2][3] This dual activity suggested its potential not only as a
standalone agent but also as a sensitizer for DNA-damaging chemotherapies and radiation.[5]

[6]

Mechanism of Action

Amuvatinib exerts its anti-neoplastic effects through two primary mechanisms:
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« Inhibition of Receptor Tyrosine Kinases: Amuvatinib competes with ATP for binding to the
catalytic site of several key oncogenic kinases.[7] By inhibiting these kinases, it blocks
downstream signaling pathways crucial for cell survival, proliferation, and motility.[7]

o Suppression of DNA Repair: Amuvatinib has been shown to decrease the expression of
Radb51, a vital protein for the repair of DNA double-strand breaks through homologous
recombination.[3][4] This inhibition of DNA repair can enhance the efficacy of DNA-damaging
agents.

The inhibition of kinases like c-MET and c-Kit by Amuvatinib leads to a reduction in the
phosphorylation of downstream signaling molecules, including AKT and extracellular signal-
regulated kinases (ERK1/2), which are central to cell survival and proliferation pathways.[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic activities of Amuvatinib.

[able 1: In Vitro Kinase Inhibitory Activity of Amuvatinib

Target Kinase IC50 Value
c-Kit 10 nM[8]
PDGFRa 40 nM[8]
FIt3 81 nM[8]
c-MET ~5 uM[7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is
required for 50% inhibition in vitro.

Table 2: Cellular Cytotoxicity of Amuvatinib (MP-470) in
Cancer Cell Lines
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Cell Line Cancer Type IC50 Value (pM)
MiaPaCa-2 Pancreatic Cancer 1.6 - 3.0[8]
PANC-1 Pancreatic Cancer 1.6 - 3.0[8]
GIST882 Gastrointestinal Stromal Tumor 1.6 - 3.0[8]
LNCaP Prostate Cancer 4]8]

PC-3 Prostate Cancer 8[8]
OVCAR-3 Ovarian Cancer 0.9 - 7.86[8]
A549 Lung Cancer 0.9 - 7.86[8]
NCI-H647 Lung Cancer 0.9 - 7.86[8]
DMS-153 Small Cell Lung Cancer 0.9 - 7.86[8]
DMS-114 Small Cell Lung Cancer 0.9 - 7.86[8]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Amuvatinib against specific tyrosine

kinases (e.g., c-Kit, PDGFRa).

Methodology:

e The purified recombinant kinase enzyme is incubated with a specific substrate peptide and

varying concentrations of Amuvatinib.

e The kinase reaction is initiated by the addition of radiolabeled y-32P-ATP.

e The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined

period.
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The reaction is stopped, and the phosphorylated substrate is separated from the free
radiolabeled ATP, often using phosphocellulose paper or beads.

The amount of incorporated radioactivity in the substrate is quantified using a scintillation
counter or phosphorimager.

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm
of Amuvatinib concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Proliferation (Cytotoxicity) Assay

Objective: To assess the effect of Amuvatinib on the viability and proliferation of cancer cell

lines.

Methodology:

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere
overnight.

The cells are then treated with a range of concentrations of Amuvatinib or a vehicle control
(e.g., DMSO).

The plates are incubated for a specified duration (e.g., 72 hours).

Cell viability is assessed using a metabolic assay such as the MTS (3-(4,5-dimethylthiazol-2-
yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

The MTS reagent is added to each well, and the plates are incubated to allow for the
conversion of the tetrazolium salt into a colored formazan product by viable cells.

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490
nm).

The percentage of cell viability relative to the vehicle control is calculated for each
concentration, and IC50 values are determined by non-linear regression analysis.[4]

Western Blot Analysis for Signaling Pathway Modulation
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Objective: To evaluate the effect of Amuvatinib on the phosphorylation status of downstream
signaling proteins like AKT and ERK.

Methodology:

o Cells are treated with Amuvatinib at various concentrations and for different time points. In
some cases, cells are stimulated with a growth factor (e.g., HGF for the c-MET pathway) to
activate the pathway.

o Following treatment, cells are lysed in a buffer containing protease and phosphatase
inhibitors to preserve the phosphorylation status of proteins.

o Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA
assay).

e Equal amounts of protein from each sample are separated by size using SDS-
polyacrylamide gel electrophoresis (SDS-PAGE).

e The separated proteins are transferred from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e The membrane is blocked to prevent non-specific antibody binding and then incubated with
primary antibodies specific for the phosphorylated forms of the target proteins (e.g.,
phospho-AKT, phospho-ERK) and the total forms of these proteins.

o The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g.,
horseradish peroxidase).

e The protein bands are visualized using a chemiluminescent substrate and an imaging
system. The intensity of the bands is quantified to determine the relative levels of protein
phosphorylation.[4][7]

Visualizations

The following diagrams illustrate the signaling pathways targeted by Amuvatinib and a typical
experimental workflow.
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Caption: Amuvatinib's dual mechanism of action on signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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